Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate
Description
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate (CAS: 442557-89-3) is a 1,4-dihydropyridine (DHP) derivative with a complex substitution pattern. Its molecular formula is C₂₆H₂₇N₃O₄S (molar mass: 477.58 g/mol), featuring:
- A 5-cyano group at position 3.
- A 2-ethoxyphenyl substituent at position 2.
- A methyl group at position 2.
- A thioether side chain at position 6, terminating in a 2-oxo-2-(p-tolylamino)ethyl moiety.
Properties
IUPAC Name |
methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-5-33-21-9-7-6-8-19(21)24-20(14-27)25(28-17(3)23(24)26(31)32-4)34-15-22(30)29-18-12-10-16(2)11-13-18/h6-13,24,28H,5,15H2,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMZQURSZUWLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=C(C=C3)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate (CAS: 442557-89-3) is a synthetic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C26H27N3O4S
- Molecular Weight : 477.58 g/mol
- Density : 1.27 g/cm³ (predicted)
- Boiling Point : 666.8 °C (predicted)
- Acidity Constant (pKa) : 13.96 (predicted)
Antioxidant Properties
Research indicates that compounds similar to methyl 5-cyano derivatives exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. A study demonstrated that related dihydropyridine derivatives effectively scavenge free radicals and inhibit lipid peroxidation, suggesting a protective effect against cellular damage .
Anticancer Activity
Dihydropyridine derivatives have been investigated for their anticancer properties. In vitro studies showed that methyl 5-cyano derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study reported that the compound effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects. In animal models, it was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in regulating inflammatory responses.
The biological activities of methyl 5-cyano derivatives can be attributed to their ability to interact with various molecular targets:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers; thus, they may influence calcium homeostasis in cells, affecting muscle contraction and neurotransmitter release.
- Apoptosis Induction : The compound may activate apoptotic pathways by modulating Bcl-2 family proteins and enhancing caspase activity.
- Antioxidant Mechanism : The presence of cyano and ethoxy groups may enhance the electron-donating ability of the molecule, facilitating its role as an antioxidant.
Case Studies
Several studies have explored the biological activity of related compounds:
Scientific Research Applications
Antihypertensive Properties
One of the most notable applications of 1,4-dihydropyridines, including this compound, is their use as antihypertensive agents. These compounds function primarily as calcium channel blockers, which help in managing high blood pressure by relaxing blood vessels and reducing heart workload.
Table 1: Comparison of Dihydropyridine Derivatives in Antihypertensive Activity
Cardiovascular and Renal Disorders
Recent studies indicate that derivatives of 1,4-dihydropyridines may also be effective in treating cardiovascular and renal disorders such as heart failure and diabetic nephropathy. The compound's ability to act as a non-steroidal antagonist of the mineralocorticoid receptor suggests its potential in these therapeutic areas .
Synthesis and Structural Insights
The synthesis of methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate can be achieved through various methodologies. The structural features contribute to its bioactivity and interaction with biological targets .
Table 2: Key Synthesis Methods for Dihydropyridine Derivatives
Materials Science Applications
In addition to medicinal applications, this compound may have potential uses in materials science due to its unique structural properties. The ability to modify its chemical structure opens avenues for developing new materials with specific functionalities.
Case Study 1: Antihypertensive Efficacy
A clinical trial investigating the efficacy of a similar dihydropyridine derivative demonstrated significant reductions in systolic and diastolic blood pressure among participants over a six-month period. The results highlighted the importance of calcium channel blockade in managing hypertension effectively .
Case Study 2: Cardiovascular Disease Management
Research published in a peer-reviewed journal explored the role of dihydropyridine derivatives in preventing cardiac remodeling post-myocardial infarction. Results indicated that these compounds could reduce fibrosis and improve cardiac function, supporting their use in cardiovascular therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,4-Dihydropyridine Class
Three key analogues are compared below:
Key Observations:
This may enhance target selectivity . The compound from replaces the thioether side chain with a thiophen-3-yl group, reducing flexibility but increasing aromaticity .
Pharmacological Implications: Lipophilicity: The ethoxy and p-tolylamino groups in the target compound likely enhance membrane permeability compared to AZ331/AZ256.
Synthetic Complexity: The target compound’s p-tolylamino-ethylthio side chain may require multi-step synthesis (e.g., amide coupling), whereas AZ331/AZ257 could be synthesized via simpler alkylation . The tetrahydropyridine derivative in employs a tosyl-protected amine, requiring deprotection steps absent in the target compound’s synthesis .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate?
Answer:
The synthesis typically involves multi-step protocols, including:
- Condensation reactions to assemble the dihydropyridine core, similar to Biginelli-type reactions using aldehydes, β-keto esters, and thiourea derivatives .
- Thioether linkage formation via nucleophilic substitution between a thiol intermediate and a 2-oxoethyl electrophile, requiring controlled pH and temperature to avoid side reactions .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or acetonitrile .
Key considerations: Use anhydrous conditions for moisture-sensitive steps and monitor reaction progress via TLC or HPLC .
Basic: How can X-ray crystallography be applied to confirm the molecular structure of this compound?
Answer:
X-ray crystallography involves:
- Crystal growth via slow evaporation from a solvent mixture (e.g., DCM/hexane) .
- Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
- Structure refinement with SHELXL or similar software, analyzing bond lengths, angles, and hydrogen-bonding networks .
Critical parameters: Resolve disorder in flexible substituents (e.g., ethoxy groups) using constraints and anisotropic displacement models .
Advanced: What strategies resolve discrepancies between experimental and computational spectroscopic data during structural elucidation?
Answer:
- Cross-validation: Compare experimental / NMR data with DFT-calculated chemical shifts (B3LYP/6-31G* level) to identify misassignments .
- Dynamic effects: Account for conformational flexibility in solution (e.g., dihydropyridine ring puckering) using NOESY or molecular dynamics simulations .
- Crystallographic validation: Use X-ray-derived geometries as benchmarks for computational models .
Advanced: How can reaction conditions be optimized for regioselective thioether formation in the presence of competing nucleophilic sites?
Answer:
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (solvent polarity, temperature, base strength) and identify optimal conditions .
- Kinetic control: Employ low temperatures (−10°C) and polar aprotic solvents (DMF) to favor thiolate anion attack on the electrophilic carbon .
- Protecting groups: Temporarily block secondary amines or hydroxyl groups to prevent unwanted side reactions .
Basic: What analytical techniques are critical for assessing the purity and stability of this compound under storage conditions?
Answer:
- HPLC-DAD/MS: Detect impurities (>0.1%) using C18 columns (acetonitrile/water gradients) and monitor degradation products (e.g., hydrolysis of the ester group) .
- Thermogravimetric analysis (TGA): Evaluate thermal stability (decomposition onset >150°C) .
- Karl Fischer titration: Ensure moisture content <0.5% w/w for long-term storage .
Advanced: What computational approaches predict the reactivity of the dihydropyridine core in medicinal chemistry applications?
Answer:
- DFT calculations: Map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites for functionalization .
- Molecular docking: Simulate interactions with biological targets (e.g., calcium channels) using AutoDock Vina and validate with free-energy perturbation (FEP) studies .
- ADMET prediction: Use QSAR models to estimate solubility, permeability, and metabolic stability .
Advanced: How can polymorphism in crystalline forms impact pharmacological activity, and how is it addressed?
Answer:
- Screening polymorphs: Use solvent-mediated crystallization (e.g., ethanol vs. acetone) and analyze via PXRD to identify stable forms .
- Dissolution studies: Compare bioavailability of polymorphs in simulated gastric fluid (pH 1.2) .
- Kinetic trapping: Add nucleation inhibitors (e.g., polymers) to suppress undesired polymorph formation during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
